molecular formula C24H18ClF3N2OS B2513460 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 681217-27-6

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2513460
CAS No.: 681217-27-6
M. Wt: 474.93
InChI Key: PBMOHOADJROZFA-UHFFFAOYSA-N
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Description

2-({1-[(2-Chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative featuring a complex heterocyclic architecture. Its structure comprises:

  • Sulfanyl linker: At the 3-position of the indole, connecting to an acetamide moiety.
  • Acetamide tail: Terminated by a 2-(trifluoromethyl)phenyl group, a common pharmacophore in medicinal chemistry due to its electron-withdrawing and hydrophobic properties .

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClF3N2OS/c25-19-10-4-1-7-16(19)13-30-14-22(17-8-2-6-12-21(17)30)32-15-23(31)29-20-11-5-3-9-18(20)24(26,27)28/h1-12,14H,13,15H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMOHOADJROZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, including the formation of the indole core, the introduction of the chlorophenyl and trifluoromethyl groups, and the final acetamide formation. Common synthetic routes include:

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions. For example:

  • Formation of sulfoxide/sulfone derivatives : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in polar aprotic solvents (e.g., dichloromethane) yields sulfoxide (R-SO-) or sulfone (R-SO₂-) derivatives. Such oxidation enhances electrophilicity, potentially improving interactions with biological targets .

Example Reaction Pathway :

Compound+H2O2CH2Cl2,0CSulfoxide derivative\text{Compound} + \text{H}_2\text{O}_2 \xrightarrow{\text{CH}_2\text{Cl}_2, 0^\circ\text{C}} \text{Sulfoxide derivative}

Nucleophilic Substitution

The 2-chlorophenyl group participates in nucleophilic aromatic substitution (NAS):

  • Replacement of chlorine : Under basic conditions (e.g., K₂CO₃ in DMF), the chlorine atom can be displaced by nucleophiles such as amines or alkoxides. This reaction modifies electronic properties and solubility.

Example Reaction :

Compound+R-NH2DMF, 80C2-(R-amino)phenyl derivative\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{DMF, 80}^\circ\text{C}} \text{2-(R-amino)phenyl derivative}

Hydrolysis of Acetamide

The acetamide (-NHCOCH₃) moiety undergoes hydrolysis:

  • Acid- or base-catalyzed cleavage : In acidic conditions (HCl/H₂O), hydrolysis yields the corresponding carboxylic acid. In alkaline media (NaOH/EtOH), it forms the carboxylate salt. This reaction is critical for prodrug activation .

Example Reaction :

Compound+HClH2O, reflux2-(1-[(2-chlorophenyl)methyl]-1H-indol-3-ylsulfanyl)acetic acid\text{Compound} + \text{HCl} \xrightarrow{\text{H}_2\text{O, reflux}} \text{2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetic acid}

Thioether Reactivity

The sulfur bridge (C-S-C) participates in:

  • Alkylation : Reaction with alkyl halides (e.g., CH₃I) in the presence of NaH generates thioether derivatives with enhanced lipophilicity.

  • Cleavage : Strong reducing agents (e.g., LiAlH₄) cleave the C-S bond, yielding indole and arylthiol intermediates .

Condensation and Cyclization

The indole nitrogen and acetamide carbonyl group enable cyclocondensation:

  • Formation of heterocycles : Reaction with aldehydes or ketones under acidic conditions (e.g., AcOH/H₂SO₄) generates fused-ring systems (e.g., thiazolidinones), which are explored for enhanced bioactivity .

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution at the C-2 or C-5 positions:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, altering electronic properties.

  • Halogenation : Bromine (Br₂) in acetic acid adds halogens to the indole core .

Reduction Reactions

Selective reduction of functional groups:

  • Trifluoromethyl group stability : The CF₃ group resists reduction under standard conditions (e.g., H₂/Pd-C), preserving its electron-withdrawing effects .

Comparative Reactivity Table

Reaction Type Conditions Product Key References
Sulfanyl oxidationH₂O₂, CH₂Cl₂, 0°CSulfoxide/sulfone derivatives
NAS of Cl-phenylK₂CO₃, DMF, 80°C2-Amino/alkoxy phenyl analogs
Acetamide hydrolysisHCl/H₂O, refluxCarboxylic acid
Thioether alkylationCH₃I, NaH, THFMethylated thioether
Indole nitrationHNO₃/H₂SO₄, 25°C5-Nitroindole derivative

Mechanistic Insights

  • Sulfanyl oxidation proceeds via a radical or polar mechanism, depending on the oxidant .

  • NAS at the chlorophenyl group follows a two-step process: deprotonation of the nucleophile followed by aromatic ring attack.

  • Acetamide hydrolysis in acidic conditions involves protonation of the carbonyl oxygen, facilitating nucleophilic water attack.

Research Implications

Modifying this compound through these reactions enables the development of derivatives with optimized pharmacokinetic profiles. For instance, sulfone derivatives exhibit enhanced metabolic stability, while carboxylate salts improve aqueous solubility . These transformations are pivotal in medicinal chemistry for structure-activity relationship (SAR) studies.

Scientific Research Applications

Overview

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex indole derivative that has attracted interest in various scientific fields due to its unique structural features and potential biological activities. This compound is characterized by a molecular formula of C24H18ClF3N2OS and a molecular weight of 474.93 g/mol, which allows it to engage in diverse chemical interactions.

Scientific Research Applications

The compound has been studied for various applications across multiple disciplines:

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
  • Reagent in Organic Reactions : It is utilized as a reagent in various organic reactions due to its reactive sulfur atom.

Biological Activities

  • Antiviral Properties : Research indicates that this compound may exhibit antiviral activity, making it a candidate for further investigation in virology.
  • Anticancer Potential : Studies have explored its potential as an anticancer agent, focusing on its ability to inhibit cancer cell proliferation.
  • Antimicrobial Effects : The compound has shown promise in antimicrobial applications, warranting further exploration into its efficacy against various pathogens.

Medical Applications

  • Therapeutic Investigations : The compound is being explored for therapeutic applications, particularly in treating diseases like cancer and viral infections. Its mechanism of action involves interaction with specific molecular targets, modulating enzyme activity relevant to disease progression.

Industrial Applications

  • Material Development : It is used in developing new materials and as a precursor for synthesizing pharmaceuticals, emphasizing its industrial relevance.

Mechanism of Action

The mechanism of action of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Key Observations :

  • Linker Variability : Sulfonyl linkers (e.g., ) may enhance metabolic stability compared to sulfanyl groups but reduce flexibility.
  • Indole Substitutions : 2-Chlorobenzyl (target) vs. 3-fluorobenzyl () or azepane-containing groups () influence steric and electronic interactions.
  • Acetamide Tail : The 2-(trifluoromethyl)phenyl group (target, ) is retained in analogs with high lipophilicity, whereas 4-chlorophenyl () offers distinct electronic properties.

Physicochemical Properties

  • Synthetic Accessibility : The target compound’s sulfanyl linker and straightforward indole functionalization (e.g., alkylation) suggest moderate synthetic complexity. By contrast, sulfonamide derivatives () require sulfonylation steps, often with lower yields (e.g., 37% in ).

Research Findings

  • Biological Activity : Compounds with trifluoromethylphenyl termini (target, ) are frequently explored in drug discovery for their enhanced binding affinities via hydrophobic interactions .
  • Crystallographic Data : Derivatives like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () reveal conformational flexibility in the solid state, which may correlate with dynamic binding modes in biological targets.

Biological Activity

The compound 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has attracted significant interest due to its potential therapeutic applications. This article reviews its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C24H18ClF3N2OS
  • Molecular Weight : 474.93 g/mol
  • Structure : The compound features an indole core, a chlorophenyl group, and a trifluoromethyl group, which contribute to its unique biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell growth through apoptosis induction.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, reducing cytokine production.
  • Anticonvulsant Effects : It has shown potential in animal models for epilepsy treatment.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticonvulsantModulates neurotransmitter release

Synthesis of the Compound

The synthesis of this compound involves several steps:

  • Preparation of the Indole Core : Typically synthesized via Fischer indole synthesis.
  • Introduction of the Chlorophenyl Group : Achieved through Friedel-Crafts alkylation.
  • Formation of the Sulfanyl Linkage : Involves reacting the chlorophenyl-substituted indole with a thiol compound.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : The compound may bind to and inhibit enzymes involved in tumor growth and inflammation.
  • Receptor Modulation : It may interact with specific receptors to alter cellular signaling pathways.

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound better, it can be compared with other indole derivatives known for their therapeutic effects.

Table 2: Comparison with Similar Indole Derivatives

Compound NameBiological ActivityIC50 (µM)
Indole-3-acetic acidPlant growth regulatorN/A
Indole-3-carbinolAnticancer20
IndomethacinAnti-inflammatory0.5
2-{(1-[2-Chlorophenyl]methyl)-1H-indol-3-yl}sulfanyl-N-[4-fluorophenyl]acetamideAntitumor26

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antitumor Study : A study conducted by Xia et al. demonstrated significant apoptosis in cancer cell lines treated with this compound, indicating its potential as an anticancer agent .
  • Anti-inflammatory Research : Another investigation highlighted the ability of this compound to reduce levels of inflammatory cytokines in vitro, suggesting its role in managing inflammatory diseases .
  • Anticonvulsant Activity : In vivo studies showed that derivatives similar to this compound exhibited anticonvulsant properties, providing a basis for further exploration in epilepsy treatment .

Q & A

Q. Critical Factors :

  • Temperature : Elevated temperatures (60–80°C) enhance reaction rates but may degrade heat-sensitive intermediates .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of aromatic intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures >95% purity .

How is this compound characterized structurally, and what analytical techniques are essential?

Basic Research Question
Structural confirmation requires:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituents (e.g., trifluoromethyl singlet at ~δ 120 ppm in 13C NMR) and confirms regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peak for C23H17ClF3N2OS: calc. 461.07, observed 461.08) .
  • X-ray Crystallography : Resolves conformational ambiguities, such as dihedral angles between the indole and phenyl rings (e.g., 54.8–77.5° in related compounds) .

Q. Advanced Tip :

  • DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to detect minor structural deviations .

What biological targets or mechanisms are plausible for this compound, based on structural analogs?

Basic Research Question
While direct data on this compound is limited, structural analogs suggest:

  • Enzyme Inhibition : The indole-sulfanyl motif is common in kinase inhibitors (e.g., JAK2, EGFR) .
  • Receptor Binding : The trifluoromethylphenyl group may target G-protein-coupled receptors (GPCRs) or nuclear receptors .

Advanced Research Question
Addressing Data Contradictions :

  • Assay Variability : Discrepancies in IC50 values across studies may arise from differences in cell lines (e.g., HEK293 vs. HeLa) or solvent (DMSO concentration ≤0.1% recommended) .
  • Metabolic Stability : Use liver microsome assays to compare half-life (t1/2) in human vs. rodent models, adjusting logP via substituent modification if needed .

How can computational methods optimize synthesis or predict bioactivity?

Advanced Research Question

  • Reaction Path Search : Quantum chemical calculations (e.g., Gaussian09) identify low-energy intermediates and transition states, reducing trial-and-error experimentation .
  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities to targets like COX-2 or 5-HT receptors, guiding SAR modifications .
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogS), permeability (Caco-2), and CYP450 interactions to prioritize derivatives .

Q. Example Workflow :

Optimize amide coupling using DFT-calculated activation energies.

Validate docking poses with molecular dynamics (MD) simulations.

Synthesize top 3 candidates for in vitro testing .

What strategies resolve low solubility in pharmacological assays?

Advanced Research Question

  • Prodrug Design : Introduce phosphate or ester groups at the acetamide nitrogen, cleaved in vivo by phosphatases .
  • Co-crystallization : Co-formers like succinic acid improve aqueous solubility via salt formation .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .

Q. Validation :

  • HPLC-UV : Monitor solubility in PBS (pH 7.4) and simulated gastric fluid .

How are stability and degradation profiles assessed under varying conditions?

Advanced Research Question

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH (70°C, 24h); analyze via LC-MS for sulfanyl cleavage or trifluoromethyl hydrolysis .
    • Photodegradation : Expose to UV light (ICH Q1B guidelines); track λmax shifts in UV-Vis spectra .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td >200°C indicates thermal stability) .

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